An In-depth Technical Guide to 3-(Chloromethyl)-1,2,4,5-tetramethylbenzene
An In-depth Technical Guide to 3-(Chloromethyl)-1,2,4,5-tetramethylbenzene
CAS Number: 7435-83-8
Introduction
3-(Chloromethyl)-1,2,4,5-tetramethylbenzene, also known by its synonym 2,3,5,6-tetramethylbenzyl chloride, is a polysubstituted aromatic hydrocarbon. This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing in-depth information on its synthesis, properties, and applications. The reactive chloromethyl group attached to the sterically hindered tetramethylbenzene (durene) core makes this compound a valuable intermediate in specialized organic synthesis.
Physicochemical Properties
The accurate characterization of a chemical intermediate is fundamental to its application in research and development. Below is a summary of the key physicochemical properties of 3-(Chloromethyl)-1,2,4,5-tetramethylbenzene. It is important to note that there are some discrepancies in the reported melting point in publicly available data, which may be due to impurities or different measurement conditions. The values presented here are a consolidation of available data.
| Property | Value | Source(s) |
| CAS Number | 7435-83-8 | [1] |
| Molecular Formula | C₁₁H₁₅Cl | [2] |
| Molecular Weight | 182.69 g/mol | [1][2] |
| Appearance | Colorless to slightly yellow liquid or solid | [2] |
| Melting Point | 68°C to 71°C | [3] |
| Boiling Point | 140°C to 144°C (at 18 Torr) | [2] |
| Density | ~0.93 - 1.002 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in common organic solvents. | [2] |
| InChI Key | UGAPPXGBBWAIGT-UHFFFAOYSA-N | [3] |
Synthesis of 3-(Chloromethyl)-1,2,4,5-tetramethylbenzene
The primary route for the synthesis of 3-(Chloromethyl)-1,2,4,5-tetramethylbenzene is the chloromethylation of 1,2,4,5-tetramethylbenzene (durene). This reaction is a classic example of an electrophilic aromatic substitution.
Reaction Principle: Blanc Chloromethylation
The Blanc chloromethylation reaction involves the introduction of a chloromethyl group (-CH₂Cl) onto an aromatic ring. The reaction typically employs formaldehyde (or a source thereof, such as paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).[4] The accumulation of electron-donating methyl groups on the benzene ring activates it towards electrophilic substitution, facilitating the chloromethylation process.[5]
The generally accepted mechanism proceeds as follows:
-
Formation of the Electrophile: Formaldehyde and hydrogen chloride react, often assisted by a Lewis acid, to form a highly reactive electrophilic species, the chloromethyl cation ([CH₂Cl]⁺) or a related complex.
-
Electrophilic Aromatic Substitution: The electron-rich durene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex).
-
Deprotonation: A base (such as Cl⁻) removes a proton from the carbon atom bearing the newly attached chloromethyl group, restoring the aromaticity of the ring and yielding the final product.
Caption: Mechanism of Blanc Chloromethylation of Durene.
Experimental Protocol
While specific patented protocols may vary, a general laboratory procedure for the chloromethylation of durene can be adapted from established methods for similar aromatic compounds.[6] The following is a representative protocol that should be optimized for specific laboratory conditions.
Materials:
-
1,2,4,5-Tetramethylbenzene (Durene)
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Zinc Chloride (anhydrous)
-
An inert solvent (e.g., dichloromethane or carbon tetrachloride)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice bath
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, combine 1,2,4,5-tetramethylbenzene and the inert solvent.
-
Cool the mixture in an ice bath.
-
Add anhydrous zinc chloride to the stirred solution.
-
Slowly bubble hydrogen chloride gas through the solution while maintaining a low temperature.
-
In a separate container, create a slurry of paraformaldehyde in a small amount of concentrated hydrochloric acid.
-
Add the paraformaldehyde slurry portion-wise to the reaction mixture over a period of time, ensuring the temperature does not rise significantly. The reaction can be exothermic.[4]
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 40°C) for several hours until the reaction is complete (monitored by TLC or GC).[7]
-
Upon completion, pour the reaction mixture into a beaker containing ice water to quench the reaction.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash again with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization to yield pure 3-(Chloromethyl)-1,2,4,5-tetramethylbenzene.
Applications in Organic Synthesis
The primary utility of 3-(Chloromethyl)-1,2,4,5-tetramethylbenzene lies in its role as a versatile chemical intermediate. The chloromethyl group is a reactive handle that can be readily converted into a variety of other functional groups, making it a valuable building block for more complex molecules.[5]
Key Transformations and Potential Uses:
-
Nucleophilic Substitution: The chlorine atom can be displaced by a wide range of nucleophiles to introduce new functionalities. For example, reaction with cyanides can yield the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
-
Williamson Ether Synthesis: Reaction with alkoxides or phenoxides produces the corresponding ethers.
-
Esterification: Reaction with carboxylate salts yields esters.
-
Formation of Grignard Reagents: Although potentially challenging due to the reactivity of the benzyl chloride, formation of the corresponding Grignard reagent would open up pathways for the formation of new carbon-carbon bonds.
-
Precursor for Specialty Polymers and Materials: Benzyl chlorides are used in the synthesis of polymers and as cross-linking agents. The bulky tetramethylbenzene backbone of this particular compound could impart unique properties such as thermal stability to resulting materials.
Caption: Synthetic pathways from the title compound.
Safety and Handling
As a reactive organochlorine compound, 3-(Chloromethyl)-1,2,4,5-tetramethylbenzene must be handled with appropriate safety precautions. The following information is derived from available Safety Data Sheets (SDS).[8]
GHS Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[8]
-
Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[8]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (May cause respiratory irritation)[8]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[8]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[8]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[8]
-
Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator.[8]
-
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]
First Aid Measures:
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[8]
-
Keep containers tightly closed.[8]
-
Store in a designated corrosives area.[8]
Conclusion
3-(Chloromethyl)-1,2,4,5-tetramethylbenzene is a valuable chemical intermediate with significant potential in organic synthesis. Its preparation via the chloromethylation of durene is a well-understood process, though careful control of reaction conditions is necessary to ensure good yields and purity. The reactivity of the chloromethyl group allows for the synthesis of a wide array of derivatives, making it a useful building block for the development of new materials and potentially biologically active molecules. Due to its corrosive and irritant nature, strict adherence to safety protocols is essential when handling this compound.
References
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ChemBK. (2024). Benzene, 3-(chloroMethyl)-1,2,4,5-tetraMethyl- Request for Quotation. Available at: [Link]
- Google Patents. (n.d.). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
- Google Patents. (n.d.). CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride.
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Chemical Information Services. (n.d.). 2,3,5,6-Tetramethylbenzyl chloride (CAS 7435-83-8). Available at: [Link]
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- Google Patents. (n.d.). US4417078A - Process for the preparation of nuclear-chlorinated alkyl-aromatic compounds.
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Cheméo. (n.d.). Chemical Properties of Benzene, 2-(chloromethyl)-1,3,5-trimethyl- (CAS 1585-16-6). Available at: [Link]
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PubChem. (n.d.). Durene. Available at: [Link]
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NIST. (n.d.). Benzene, 1,2,4,5-tetramethyl-. In NIST Chemistry WebBook. Available at: [Link]
- Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. Science of Synthesis, 35, 135-159.
- Google Patents. (n.d.). US4524227A - Process for preparing alkylarylcarboxamides.
- ResearchGate. (2011). PREPARATION OF POLY (CHLOROMETHYL) BENZENES. Canadian Journal of Research, 23B(3), 106-110.
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Wikipedia. (n.d.). Benzyl chloride. Available at: [Link]
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PubChem. (n.d.). 2,3,5,6-Tetramethylbenzenesulfonyl chloride. Available at: [Link]
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PubChem. (n.d.). 1,3,5-Tris(chloromethyl)benzene. Available at: [Link]
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